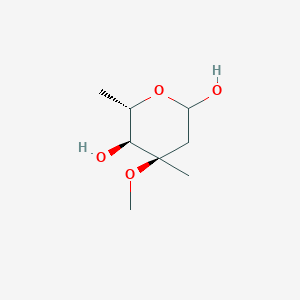

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol

Description

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol, commonly referred to as cladinose, is a deoxy-sugar moiety critical to the biological activity of 14- and 15-membered macrolide antibiotics such as erythromycin and azithromycin . Structurally, it features a tetrahydropyran ring substituted with methoxy and methyl groups at positions 4 and 6, respectively, along with two hydroxyl groups at positions 2 and 5 (molecular formula: C₈H₁₆O₄; molecular weight: 176.21 g/mol) . Cladinose is covalently attached to the macrolide core alongside desosamine, another deoxy-sugar, forming part of the ribosomal binding pharmacophore. Removal of cladinose abolishes antibacterial activity, underscoring its indispensable role in macrolide function .

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(4R,5S,6S)-4-methoxy-4,6-dimethyloxane-2,5-diol |

InChI |

InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7-,8+/m0/s1 |

InChI Key |

YHVUVJYEERGYNU-SBEGJHHSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@](CC(O1)O)(C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)O)(C)OC)O |

Origin of Product |

United States |

Preparation Methods

From Modified Sugar Precursors

The synthesis of tetrahydropyran derivatives can be achieved through the manipulation of sugar-based starting materials. For instance, L-rhamnose can be used as a precursor, undergoing a series of reactions including treatment with perchloric acid, HBr in acetic acid, and reduction with zinc dust to form a dihydropyran intermediate. This intermediate can then be further modified to introduce desired substituents and functional groups.

Glycosylation Reactions

Glycosylation reactions, which involve the formation of a glycosidic bond between a sugar derivative and another molecule, can be employed to synthesize tetrahydropyran structures. For example, reacting a pyran derivative with a second tetrahydropyran moiety in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can yield coupled products, which may then be modified to obtain the target compound.

Mukaiyama Aldol Reaction

The vinylogous Mukaiyama aldol reaction (VMAR) can be used to construct fragments containing tetrahydropyran rings. Reacting a silyl ketene aminal with an aldehyde in the presence of a Lewis acid such as titanium tetrachloride \$$TiCl_4\$$ allows for the formation of complex structures, which can be further transformed into the desired tetrahydropyran derivative.

Semi-Synthetic Approach from Complex Macrolides

Complex macrolides such as fidaxomicin contain structural elements similar to the target compound. A semi-synthetic approach involves modifying these complex molecules followed by selective cleavage of certain bonds to release the desired tetrahydropyran derivative. This can involve protection and deprotection strategies, such as using allyl protecting groups and their subsequent removal via palladium catalysis.

Analytical Data

Spectroscopic Analysis

Spectroscopic techniques such as \$$^{1}\$$H NMR and \$$^{13}\$$C NMR are crucial for characterizing synthesized compounds. For instance, specific chemical shifts and coupling constants observed in \$$^{1}\$$H NMR spectra can confirm the presence and stereochemistry of substituents on the tetrahydropyran ring. \$$^{13}\$$C NMR spectra provide information about the carbon skeleton and functional groups present.

Mass Spectrometry

Mass spectrometry is useful for determining the molecular weight of the synthesized compound and confirming its identity. Techniques such as electrospray ionization (ESI) can be used to detect the molecular ion, providing accurate mass measurements.

Example Synthesis with Data

Synthesis of (2S,3R,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol (10)

- Starting Material: Compound 9 (1 g, 4.67 mmol) in MeOH (15 mL).

- Reaction: Addition of Amberite IRA-400(OH) resin (1 g) to the solution.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sdox (Anthracycline Derivative)

The anthracycline derivative Sdox contains a tetrahydro-2H-pyran-2-yl moiety structurally analogous to cladinose but substituted with amino and hydroxyl groups (e.g., (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl) . Unlike cladinose, this pyran derivative is part of an anticancer agent, highlighting how structural modifications redirect biological activity.

| Property | Cladinose | Sdox Pyran Component |

|---|---|---|

| Application | Antibacterial (macrolides) | Anticancer (anthracycline) |

| Key Substituents | Methoxy, methyl | Amino, methyl, hydroxyl |

Pyran-Based Heterocycles

Pyrano[4,3-b]pyran derivatives (e.g., 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-ones) share the tetrahydropyran core but lack the methoxy and methyl groups of cladinose . These compounds are synthesized via Diels-Alder reactions and serve as intermediates in organic chemistry rather than pharmaceuticals.

| Property | Cladinose | Pyrano[4,3-b]pyran Derivatives |

|---|---|---|

| Synthesis | Biosynthetic or semi-synthetic | Diels-Alder reactions |

| Function | Pharmacological activity | Synthetic intermediates |

Key Research Findings

Cladinose Necessity: Macrolides lacking cladinose show >90% reduction in antibacterial activity, confirming its non-redundant role .

Stereochemical Sensitivity: The (4R,5S,6S) configuration of cladinose is critical; epimerization at any chiral center reduces ribosomal affinity .

Structural Plasticity : Pyran derivatives with modified substituents (e.g., Sdox) demonstrate the scaffold’s versatility in drug design but require precise functionalization for target specificity .

Biological Activity

(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol is a compound with potential biological significance. Its unique molecular structure suggests various interactions within biological systems. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Characteristics

- Molecular Formula : C₈H₁₆O₄

- Molecular Weight : 176.21 g/mol

- Structure : The compound features a tetrahydropyran ring with methoxy and hydroxyl functional groups that contribute to its reactivity and biological properties.

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of related compounds. The results indicated that modifications in the tetrahydropyran structure significantly influenced antimicrobial efficacy. The presence of hydroxyl and methoxy groups was crucial for enhancing activity against Gram-positive bacteria.

| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Yes | 32 |

| Compound B | Yes | 16 |

| This compound | TBD | TBD |

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Antioxidants play a vital role in neutralizing free radicals in biological systems. Preliminary assays suggest that compounds with similar structures exhibit significant antioxidant activity.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and enzymes. The methoxy group can enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Research Findings

- In Vitro Studies : Various in vitro studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell wall synthesis.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and bioavailability of similar compounds, indicating potential therapeutic applications.

- Safety Profile : Toxicological assessments are essential to determine the safety of this compound for medicinal use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol, and how do reaction conditions influence yield?

- The compound can be synthesized via elimination reactions catalyzed by Lewis acids like titanium tetrachloride (TiCl₄). For example, methanol elimination from dimethoxy precursors under controlled anhydrous conditions (40–60°C, inert atmosphere) achieves moderate yields (~50–65%). Purification often requires column chromatography with gradients of ethyl acetate/hexane to isolate the diastereomerically pure product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve methoxy (δ 3.2–3.5 ppm) and diol protons (δ 4.0–5.0 ppm).

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding networks.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 223.0942).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol mobile phases .

Q. How should researchers handle stability issues during storage and experimental use?

- The compound is prone to oxidation and discoloration. Store under argon at –20°C in amber vials. Avoid prolonged exposure to light, acidic conditions (pH < 5), or Lewis acids (e.g., AlCl₃), which may degrade the pyran ring. Stability tests via TLC or HPLC are recommended before critical experiments .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Refer to SDS guidelines for acute toxicity (GHS Category 4) and environmental hazards .

Advanced Research Questions

Q. How does stereochemistry at C4, C5, and C6 influence reactivity in protecting-group chemistry?

- The (4R,5S,6S) configuration enhances steric shielding of the diol moiety, making it resistant to nucleophilic attack. This stability is critical in multi-step syntheses (e.g., glycosylation reactions). Comparative studies with (4S,5R,6R) analogs show reduced reactivity under basic conditions, highlighting the role of stereoelectronic effects .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Discrepancies arise from varying solvent purity and temperature. For example, solubility in DMSO (25 mM at 25°C) decreases to <5 mM in water. Use co-solvents (e.g., DMSO:EtOH 1:1) or sonication (37°C, 30 min) to improve dissolution. Dynamic light scattering (DLS) can monitor aggregation in real time .

Q. What computational methods are suitable for modeling its interactions with enzymes?

- Density Functional Theory (DFT) optimizes ground-state geometries, while Molecular Dynamics (MD) simulations predict binding affinities to targets like glycosidases. Docking studies (AutoDock Vina) using PDB structures (e.g., 1UYY) identify hydrogen-bonding interactions at catalytic sites .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Optimize protecting-group strategies (e.g., benzyl vs. TBS ethers) to minimize side reactions. Kinetic studies (via in-situ IR or LC-MS) identify rate-limiting steps. For example, TiCl₄-catalyzed steps may require strict moisture control (<50 ppm H₂O) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.